2-chloro-N-cyclopropylacetamide
Overview
Description
Synthesis Analysis
The synthesis of various chloroacetamide derivatives, including 2-chloro-N-cyclopropylacetamide, has been explored in several studies. For instance, N-aryl-2-chloroacetamides have been used as electrophilic building blocks to construct thiazolo[3,2-a]pyrimidinone products, with the synthesis involving the elimination of by-products such as aniline or 2-aminobenzothiazole . Another approach involves the reaction of methyl 2-chloro-2-cyclopropylidenacetate with bidentate nucleophiles under phase transfer catalysis to yield various spirocyclopropane anellated heterocycles . Additionally, the Vilsmeier-Haack reagent has been employed for the regioselective synthesis of 2-chloro-3-formylquinolines from N-arylacetamides . A novel synthetic route has been developed for 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides via C-amidoalkylation of aromatics .
Molecular Structure Analysis
The molecular structure of chloroacetamide derivatives has been confirmed through various analytical techniques. Single crystal X-ray data has been used to confirm the structure of reaction products in the synthesis of thiazolo[3,2-a]pyrimidinones . Similarly, 2-Chloro-N-(2,4-dinitrophenyl) acetamide has been characterized by NMR spectroscopy, ESI-MS, X-ray crystallography, and elemental analysis, revealing intramolecular hydrogen bonding and intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
The reactivity of N-aryl 2-chloroacetamides towards various nucleophiles has been extensively studied. These compounds readily undergo nucleophilic substitution, which can be accompanied by intramolecular cyclization to yield diverse heterocyclic systems such as imidazole, pyrrole, thiazolidine-4-one, and thiophene . Additionally, 2-Cyano-N-arylacetamide has been utilized to synthesize nitrogenous heterocycles like iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole, with molecular docking studies indicating their potential as antimicrobial agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroacetamide derivatives have been investigated, with a focus on their optical properties and solvatochromic effects. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits solvatochromism, changing its optical properties depending on the polarity of the solvent . Time-dependent DFT calculations suggest that deprotonation occurs in polar solvents such as DMF, indicating solvent-dependent behavior of these compounds .
Scientific Research Applications
Therapeutic Effects in Japanese Encephalitis
A novel anilidoquinoline derivative, closely related to 2-chloro-N-cyclopropylacetamide, demonstrated significant antiviral and antiapoptotic effects in vitro and showed a reduction in viral load in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).
Applications in Beckmann Rearrangement
The cyclopropenium ion, closely resembling the structural motif of 2-chloro-N-cyclopropylacetamide, has been found to be an efficient catalyst for the Beckmann rearrangement of various ketoximes to amides/lactams (Srivastava et al., 2010).
Antiproliferative Activity Against Human Cancers
Arylacetamides, which include compounds like 2-Chloro-N-arylacetamides, have shown significant in vitro antiproliferative activity against human cancer cells, offering potential as tools against human cancers (Ferreira et al., 2019).
Impact on Protein Synthesis
Studies on chloracetamides, including similar compounds to 2-chloro-N-cyclopropylacetamide, have explored their effects on protein synthesis, both in vivo and in vitro, revealing insights into the biochemical pathways affected by these compounds (Deal et al., 1980).
Conformational Features
N-cyclopropylacetamide, closely related to 2-chloro-N-cyclopropylacetamide, exhibits unique conformational behavior that could have implications in various chemical and biological processes (Gonzalez‐de‐Castro et al., 2015).
Synthesis of Related Compounds
Several studies have focused on the synthesis of compounds closely related to 2-chloro-N-cyclopropylacetamide, exploring various synthetic methods and potential applications in fields like pest control and pharmaceuticals (Ji-ping, 2007), (Meijere et al., 1989).
Role in Antimicrobial Agents
The use of 2-Cyano-N-arylacetamide, a close relative of 2-chloro-N-cyclopropylacetamide, in the synthesis of antimicrobial agents and the evaluation of these compounds' effectiveness against various microbial strains has been studied (Ewies & Abdelsalaam, 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-cyclopropylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c6-3-5(8)7-4-1-2-4/h4H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWIVSGEQGESFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352827 | |
Record name | 2-chloro-N-cyclopropylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropylacetamide | |
CAS RN |
19047-31-5 | |
Record name | 2-chloro-N-cyclopropylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-cyclopropylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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